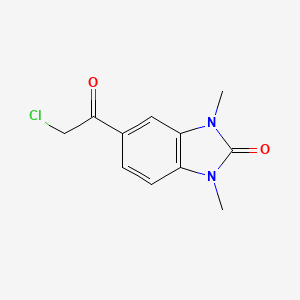

5-(chloroacetyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Description

5-(Chloroacetyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a benzimidazole derivative characterized by a chloroacetyl group at the 5-position and methyl substituents at the 1- and 3-positions of the benzimidazol-2-one core. This compound is synthesized via reactions involving chloroacetyl chloride, as indicated by its structural analogs in and .

Structure

3D Structure

Properties

IUPAC Name |

5-(2-chloroacetyl)-1,3-dimethylbenzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-13-8-4-3-7(10(15)6-12)5-9(8)14(2)11(13)16/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXAABCGMVLFHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)CCl)N(C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(Chloroacetyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 5-chloro-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one with chloroacetyl chloride in the presence of a base like triethylamine. The reaction is conducted under reflux conditions and purified through recrystallization or column chromatography .

Chemical Structure

- IUPAC Name : 5-chloro-6-(2-chloroacetyl)-1,3-dimethylbenzimidazol-2-one

- Molecular Formula : C₁₁H₁₀Cl₂N₂O₂

| Property | Value |

|---|---|

| Molecular Weight | 265.12 g/mol |

| Melting Point | Not specified |

| Purity | 97% (commercial grade) |

Antimicrobial Properties

Research indicates that compounds containing a benzimidazole core exhibit significant antimicrobial and antifungal activities. For instance, studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(Chloroacetyl)-1,3-dimethyl... | S. aureus | 32 µg/mL |

| 5-(Chloroacetyl)-1,3-dimethyl... | P. aeruginosa | 16 µg/mL |

Anti-inflammatory Effects

In vivo studies have demonstrated that benzimidazole derivatives can exhibit anti-inflammatory activity. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses .

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or modulate receptor functions within cellular pathways .

Study on Antiproliferative Activity

A recent study evaluated the antiproliferative effects of various benzimidazole derivatives on cancer cell lines. The findings indicated that compounds with chloroacetyl substitutions exhibited enhanced cytotoxicity against leukemia cells compared to their unsubstituted counterparts. Specifically, a derivative with a similar structure demonstrated an IC50 value of approximately 10 µM against HuT78 cells .

Cell Cycle Analysis

Further investigations into the effects on the cell cycle revealed that treatment with benzimidazole derivatives led to significant cell cycle arrest in the subG0/G1 phase, indicating potential apoptosis induction .

Scientific Research Applications

5-(chloroacetyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one, a benzimidazole derivative, has diverse applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

- Chemistry It is used as an intermediate in synthesizing more complex benzimidazole derivatives.

- Biology It is investigated for potential antimicrobial and antifungal properties.

- Medicine It is explored for potential use in developing new pharmaceuticals, particularly as enzyme inhibitors or receptor antagonists.

- Industry It is utilized in producing specialty chemicals and materials.

Pharmaceutical Development

5-Chloro-1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one serves as a key intermediate in synthesizing various pharmaceuticals, particularly in developing medications targeting neurological disorders .

Antimicrobial Research

5-Chloro-1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one has shown potential as an antimicrobial agent, making it valuable in formulating new treatments for bacterial infections .

Biochemical Assays

5-Chloro-1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one is used in biochemical assays to study enzyme interactions, which can lead to advancements in drug design and therapeutic strategies . The chloroacetyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition and altering metabolic pathways. It may also influence cellular receptors, thus modulating signal transduction pathways that affect cell proliferation and apoptosis.

Material Science

5-Chloro-1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one is explored for its properties in creating novel materials, such as polymers with enhanced stability and performance in various applications .

Neuroscience Studies

Comparison with Similar Compounds

Thermal Stability and Functional Group Impact

- Nitramine Derivatives: 5-[2′-(Nitroxyethyl)nitramino]-4,6-dinitro-1,3-dihydro-2H-benzimidazol-2-one decomposes at 199–201°C, while 5-methylnitramino-4,6-dinitro-... is stable up to 278°C (). The nitroxyethyl group reduces thermal stability compared to methyl substituents, highlighting the destabilizing effect of nitrate esters . Trinitro Derivative (TriNBO): Decomposes at 339°C, demonstrating that nitro groups alone (without nitramine chains) confer higher thermal stability .

Volatile Methyl Derivatives :

- 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one is a major volatile component in Malus taxa (23.8–50.1% of total volatiles) (). In contrast, the chloroacetyl group in the target compound likely reduces volatility due to increased molecular weight and polarity, limiting its role in fragrance applications .

Data Tables

Table 1: Thermal Stability of Benzimidazol-2-one Derivatives

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-(chloroacetyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 5-chloro-benzimidazol-2-one with benzyl chloride in the presence of potassium carbonate and tetra--butylammonium bromide in DMF at room temperature for 6 hours yields derivatives. Purification via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (hexane) optimizes yield . Adjusting molar ratios of reagents (e.g., doubling benzyl chloride) and controlling reaction time/temperature can further enhance efficiency .

Q. How can researchers verify the purity and structural identity of this compound during synthesis?

- Methodological Answer : Physical properties such as melting point (e.g., ~50–77°C for related benzimidazolone derivatives) and spectroscopic techniques are critical. Use H/C NMR to confirm substitution patterns (e.g., chloroacetyl and methyl groups) and FTIR to identify carbonyl (C=O) and N–H stretches. High-resolution mass spectrometry (HRMS) validates molecular weight . Purity can be assessed via HPLC with a C18 column and acetonitrile/water mobile phase .

Q. What are the key physical properties of this compound relevant to experimental handling?

- Methodological Answer : Key properties include:

- Density : ~1.4 g/cm (similar to benzimidazolone analogs) .

- Melting Point : ~50–77°C (varies with substituents) .

- Solubility : Typically soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Pre-solubilize in DMF for biological assays .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in benzimidazolone derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) can confirm stereochemistry and substituent orientation. For example, SCXRD of dibenzyl analogs revealed dihedral angles (77–78°) between benzyl and benzimidazole rings, clarifying spatial arrangements. Refinement challenges (e.g., omitted reflections due to poor data agreement) require iterative model adjustments using software like SHELXL . Hydrogen atoms are often placed in calculated positions with isotropic displacement parameters .

Q. What strategies address regioselectivity challenges during chloroacetylation of benzimidazolone scaffolds?

- Methodological Answer : Regioselectivity depends on electronic and steric factors. Activating the benzimidazolone nitrogen (e.g., using triethylamine as a base) directs chloroacetyl chloride to the more nucleophilic site. Microwave-assisted synthesis (e.g., 100°C, 30 minutes) enhances reaction control and reduces side products compared to conventional heating . Solvent choice (e.g., dioxane vs. DMF) also influences reactivity .

Q. How does microwave-assisted synthesis improve the preparation of benzimidazolone derivatives?

- Methodological Answer : Microwave irradiation reduces reaction times (e.g., from 6 hours to 30 minutes) and improves yields by enabling uniform heating. For example, coupling 5-chloro-benzimidazol-2-one with tosyl groups under microwave conditions (150 W, 80°C) achieves >85% yield. This method minimizes thermal degradation and enhances scalability .

Q. What in vitro methodologies are suitable for evaluating the biological activity of this compound?

- Methodological Answer : For antimicrobial studies:

- Broth Microdilution Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use MIC (minimum inhibitory concentration) values with positive (ciprofloxacin) and negative (DMSO) controls .

- Cytotoxicity Screening : Employ MTT assays on mammalian cell lines (e.g., HEK293) to assess IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.